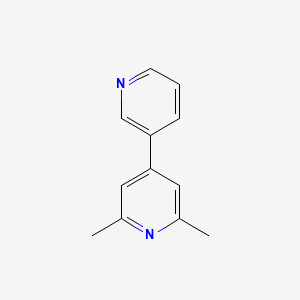

2',6'-Dimethyl-3,4'-bipyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2,6-dimethyl-4-pyridin-3-ylpyridine |

InChI |

InChI=1S/C12H12N2/c1-9-6-12(7-10(2)14-9)11-4-3-5-13-8-11/h3-8H,1-2H3 |

InChI Key |

JBLXKAIWKUFVRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CN=CC=C2 |

Origin of Product |

United States |

Coordination Chemistry of 2 ,6 Dimethyl 3,4 Bipyridine Ligand Systems

Ligand Design Principles and Coordination Modes

The design of bipyridine ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The 2',6'-Dimethyl-3,4'-bipyridine ligand is an unsymmetrical bipyridine, a class of ligands that has garnered significant interest for its ability to create unique coordination environments. Unlike their symmetrical counterparts, such as 2,2'-bipyridine (B1663995) or 4,4'-bipyridine (B149096), unsymmetrical bipyridines can lead to complexes with lower symmetry and distinct reactivity patterns.

The 3,4'-bipyridine (B8713429) framework itself presents a distinct coordination behavior. The nitrogen atoms in the two pyridine (B92270) rings are not in equivalent positions, which can lead to different coordination modes. The ligand can act as a monodentate ligand, coordinating through the more accessible nitrogen atom, or as a bridging ligand, connecting two metal centers. Chelation to a single metal center, as is common for 2,2'-bipyridines, is not possible with the 3,4'-bipyridine scaffold due to the rotational freedom around the C3-C4' bond and the distance between the nitrogen atoms.

The coordination modes of this compound are thus a result of the interplay between the inherent unsymmetrical nature of the 3,4'-bipyridine backbone and the steric demands of the 2',6'-dimethyl substituents. This allows for the rational design of metal complexes with specific geometries and reactivities.

Influence of Methyl Substituents at 2' and 6' Positions on Metal Coordination Geometry

The methyl groups at the 2' and 6' positions of the 3,4'-bipyridine ligand exert a profound influence on the coordination geometry of the resulting metal complexes. This is primarily a steric effect, where the bulk of the methyl groups restricts the spatial arrangement of ligands around the metal center.

In analogous systems with 6,6'-dimethyl-2,2'-bipyridine (B1328779), the methyl groups create a sterically crowded "pocket" around the nitrogen donors. This steric clash can prevent the adoption of ideal coordination geometries. For example, in octahedral complexes, the methyl groups can cause distortions from the ideal 90° bond angles. In some cases, the steric hindrance is so significant that it favors the formation of lower coordination number complexes, such as tetrahedral or square planar geometries, over octahedral ones.

This steric influence has been observed in a variety of metal complexes. For instance, in copper(I) complexes with sterically hindered bipyridine ligands, the geometry is often distorted tetrahedral. beilstein-journals.org Similarly, in Re(I) carbonyl complexes, the presence of 6,6'-dimethyl-2,2'-bipyridine derivatives leads to a more sterically crowded coordination sphere compared to less substituted analogues.

The unsymmetrical nature of this compound, with steric bulk on only one of the pyridyl rings, can lead to even more complex and unique coordination geometries. The metal center may adopt a distorted geometry to accommodate the bulky substituent, or the ligand may coordinate in a monodentate fashion through the less hindered nitrogen atom. The specific outcome will depend on the size of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

The following table summarizes the observed influence of methyl substituents on the coordination geometry in related bipyridine complexes:

| Metal Ion | Ligand | Observed Geometry/Effect |

| Cu(I) | 6,6'-disubstituted 2,2'-bipyridines | Formation of well-defined 1:1 complexes with a crowded coordination sphere. beilstein-journals.org |

| Re(I) | 6,6'-dimethyl-2,2'-bipyridine | Reduced catalytic activity due to restricted ligand flexibility. |

| Fe(II) | 6,6'-dimethyl-2,2'-bipyridine | Effective catalyst in cross-coupling reactions, with the steric bulk influencing the catalytic cycle. researchgate.net |

Formation and Stability of Transition Metal Complexes with this compound Analogues

The formation and stability of transition metal complexes with this compound and its analogues are governed by a combination of electronic and steric factors. The nitrogen atoms of the bipyridine moiety act as Lewis basic donor sites, forming stable coordination complexes with a wide range of transition metals. The stability of these complexes is influenced by the nature of the metal ion, the solvent system, and the specific substitution pattern on the bipyridine ligand.

The methyl groups at the 2' and 6' positions play a dual role. Electronically, they are electron-donating groups, which increase the electron density on the pyridine rings and enhance the Lewis basicity of the nitrogen atoms. This increased basicity generally leads to the formation of more stable metal-ligand bonds. However, this electronic stabilization is often counteracted by the steric hindrance introduced by the same methyl groups.

The stability of the resulting complexes is therefore a delicate balance between these opposing effects. In some cases, the electronic stabilization dominates, leading to highly stable complexes. In other instances, the steric strain is too great, resulting in lower stability or even preventing the formation of certain complex geometries.

Coordination with d-Block Metal Ions (e.g., Ru(II), Cu(I), Fe(II), Mo(IV), Re(I), Co(II), W(IV), Zn(II), Cd(II), Mn(II))

A variety of d-block metal ions have been shown to form complexes with dimethyl-bipyridine ligands, including analogues of this compound.

Ru(II): Ruthenium(II) forms well-defined complexes with bipyridine ligands, often exhibiting interesting photophysical and electrochemical properties. The coordination of sterically hindered bipyridines to Ru(II) can influence the metal-to-ligand charge transfer (MLCT) bands, which is crucial for applications in photocatalysis and sensing.

Cu(I) and Cu(II): Copper(I) complexes with sterically hindered bipyridines often exhibit tetrahedral coordination geometries and are of interest for their luminescent properties. beilstein-journals.org Copper(II) also forms stable complexes, and the coordination geometry can vary from square planar to distorted octahedral depending on the steric bulk of the ligand and the nature of the counter-ions. researchgate.netfit.edu

Fe(II) and Fe(III): Iron(II) complexes with bipyridine ligands are known to be active in catalysis. For example, an Fe(II) complex with 6,6'-dimethyl-2,2'-bipyridine has been shown to be an effective catalyst for cross-coupling reactions. researchgate.net Iron(III) also forms stable complexes with these ligands. mdpi.com

Mo(IV) and W(IV): Molybdenum(IV) and Tungsten(IV) form complexes with dimethyl-bipyridine ligands. For instance, W(IV) complexes of the type [W(CN)₆(dimethyl-bpy)]²⁻ have been synthesized and characterized, showing that the methyl substituents influence the electronic and structural properties of the complexes. mdpi.comnih.govresearchgate.net Similarly, Mo(IV) complexes with related N,N-chelating ligands have been studied for their catalytic activity in oxidation reactions. mdpi.com

Re(I): Rhenium(I) tricarbonyl complexes with bipyridine ligands are well-studied for their photochemical and photophysical properties. Sterically hindered bipyridines have been used to tune the properties of these complexes for applications in CO₂ reduction. beilstein-journals.orgresearchgate.net

Co(II): Cobalt(II) forms a range of complexes with dimethyl-bipyridine ligands, with coordination numbers and geometries varying depending on the specific ligand and reaction conditions. Both mononuclear and dinuclear complexes have been reported. tandfonline.comacademie-sciences.frresearchgate.net

Zn(II) and Cd(II): Zinc(II) and Cadmium(II) readily form complexes with dimethyl-bipyridine ligands. These complexes often exhibit tetrahedral or distorted tetrahedral geometries. The steric hindrance of the methyl groups plays a significant role in determining the final structure. iucr.orgijcce.ac.iriucr.org

Mn(II): Manganese(II) forms coordination polymers and discrete complexes with bipyridine ligands and various co-ligands. The steric profile of the bipyridine ligand influences the dimensionality and nuclearity of the resulting structures. academie-sciences.frresearchgate.netasianpubs.orgmdpi.com

The following table provides a summary of representative complexes formed with analogues of this compound:

| Metal Ion | Ligand Analogue | Complex Formula | Reference(s) |

| W(IV) | 4,4'-dimethyl-2,2'-bipyridine (B75555) | [W(CN)₆(4,4'-dmbpy)]²⁻ | mdpi.comnih.gov |

| Mn(II) | 4,4'-dimethyl-2,2'-bipyridine | [Mn(dmbpy)₂(N₃)(Cl)] | academie-sciences.fr |

| Co(II) | 5,5'-dimethyl-2,2'-bipyridine | [Co(5,5'-dmbpy)₂(NCS)₂] | tandfonline.com |

| Fe(II) | 6,6'-dimethyl-2,2'-bipyridine | [FeCl₂(dmbpy)] | researchgate.net |

| Re(I) | 4,4'-dithioisocyanato-2,2'-bipyridine | [(CO)₃Re(14)Cl] | beilstein-journals.org |

| Cd(II) | 6,6'-dimethyl-2,2'-bipyridine | [CdCl₂(6,6'-dmbpy)] | iucr.org |

| Cu(II) | 4,4'-dimethyl-2,2'-bipyridine | [Cu(dmbpy)Cl₂] | fit.edu |

Steric Effects on Complex Formation and Reactivity

The steric hindrance imparted by the methyl groups at the 2' and 6' positions has a significant impact on both the formation and reactivity of metal complexes. The bulkiness of these substituents can influence the kinetics and thermodynamics of complex formation. In some cases, the steric clash may slow down the rate of ligand substitution or favor the formation of a thermodynamically less stable isomer.

Furthermore, the steric environment around the metal center can dramatically alter the reactivity of the complex. For example, the "pocket" created by the methyl groups can protect the metal center from attack by incoming substrates, thereby reducing its catalytic activity. Conversely, this steric bulk can also be exploited to achieve selectivity in catalytic reactions by controlling the access of substrates to the active site.

In the case of photoactive complexes, such as those of Ru(II) and Re(I), steric strain can be used as a tool to induce ligand dissociation upon photoexcitation. This strategy has been employed in the design of photoactivated anticancer agents and photochemically controlled release systems.

Electronic Tuning of Metal Centers via Ligand Modification

The electronic properties of a metal center can be systematically tuned by modifying the bipyridine ligand. The methyl groups on the this compound ligand are electron-donating, which has several important consequences for the electronic structure of the metal complex.

The increased electron density on the pyridine rings makes the ligand a stronger sigma-donor and a weaker pi-acceptor. This has a direct impact on the energy levels of the metal d-orbitals. For a metal ion in an octahedral field, stronger sigma-donation will lead to a larger splitting of the d-orbitals (a larger Δo), which can affect the spin state of the metal ion.

The electronic tuning also affects the redox properties of the complex. The electron-donating methyl groups make the metal center more electron-rich, and therefore easier to oxidize and more difficult to reduce. This can be observed experimentally as a cathodic shift in the metal-centered oxidation potential in cyclic voltammetry.

Furthermore, in complexes with metal-to-ligand charge transfer (MLCT) transitions, such as those of Ru(II) and Re(I), the electronic nature of the ligand influences the energy of the MLCT band. Electron-donating groups on the bipyridine ligand raise the energy of the ligand's π* orbitals, leading to a blue-shift (higher energy) in the MLCT absorption and emission bands. This allows for the rational design of luminescent materials with specific emission colors.

The following table summarizes the electronic effects of methyl substituents on the properties of bipyridine metal complexes:

| Property | Effect of Methyl Groups | Consequence | Reference |

| Redox Potential | Cathodic shift of metal-centered oxidation | Metal is easier to oxidize | |

| MLCT Energy | Blue-shift in absorption/emission | Higher energy transition, tuning of color | |

| Lewis Basicity | Increased | Stronger metal-ligand bond |

Spectroscopic and Structural Characterization of 2 ,6 Dimethyl 3,4 Bipyridine Complexes

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

X-ray crystallography stands as a definitive tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. In the context of 2',6'-Dimethyl-3,4'-bipyridine complexes, this technique has been instrumental in elucidating not only the molecular geometry but also the broader supramolecular architecture.

Studies on related dimethyl-bipyridine complexes have demonstrated the power of X-ray diffraction in revealing detailed structural information. For instance, the crystal structures of various copper(I) and copper(II) bromide complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) have been determined, showcasing a range of coordination geometries from distorted tetrahedral to five-coordinate trigonal bipyramidal and augmented square planar. researchgate.net A common feature observed in these structures is the formation of supramolecular architectures through the interdigitation of the dimethyl-bipyridine rings of adjacent molecules, leading to layered structures with interlayer distances of 3.4–3.7 Å. researchgate.net

Table 1: Selected Crystallographic Data for Dimethyl-Bipyridine Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Cu(dmbp)₂(Br)][CuBr₂] (dmbp = 4,4'-dimethyl-2,2'-bipyridine) | Not Specified | Not Specified | Discrete 5-coordinated Cu(II) and linear Cu(I) species. | researchgate.net |

| (dmbpH₂)[CuBr₄]·H₂O | Not Specified | Not Specified | Distorted tetrahedral monomers. | researchgate.net |

| [{(6,6′-dimethyl-2,2′-bipyridine)Cu(SCF₃)}₂] | Not Specified | Not Specified | Dimeric structure with bridging trifluoromethylthiolate ligands. | asianpubs.org |

| (C₁₂H₁₄N₂)[CoCl₄] (C₁₂H₁₄N₂ = 6,6′-dimethyl-2,2′-bipyridine-1,1′-diium) | Not Specified | Not Specified | Dihedral angle between pyridine (B92270) rings is 52.46 (9)°. | iucr.org |

This table presents a selection of data from related dimethyl-bipyridine complexes to illustrate the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (FT-IR) for Ligand-Metal Interactions

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. In the study of this compound complexes, FT-IR provides valuable information about the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the bipyridine ring upon complexation can indicate the strength and nature of the metal-ligand bond.

In studies of related dimethyl-bipyridine complexes, the IR spectra are often compared to that of the free ligand to identify shifts in characteristic bands. For example, in samarium(III) complexes with 2,2'-bipyridine (B1663995), the C=N and C=C stretching vibrations, observed at 1596 cm⁻¹ and 1434-1476 cm⁻¹ respectively in the free ligand, shift to lower wavenumbers upon complexation. researchgate.net This shift is indicative of the coordination of the pyridine nitrogen to the metal ion. New bands corresponding to the metal-nitrogen stretching vibration can also appear in the far-IR region, providing direct evidence of complex formation. researchgate.net

In tungsten(IV) cyanido complexes with dimethyl-bipyridine ligands, the IR spectra are useful for observing the vibrations of the cyanido ligands, which are sensitive to the interactions within the crystal structure. mdpi.com The introduction of methyl substituents on the bipyridine ligand can also cause noticeable changes in the vibrational spectrum. For instance, in ruthenium(II) carbonyl complexes with 4,4'-dimethyl-2,2'-bipyridine, the CO stretching vibrations are shifted to slightly higher frequencies compared to the unsubstituted bipyridine complex, which is attributed to the electron-donating effect of the methyl groups. hzdr.de

Table 2: Characteristic FT-IR Bands (cm⁻¹) for a Representative Dimethyl-Bipyridine Complex

| Vibrational Mode | Free Ligand (2,2'-bipyridine) | Sm(III)-bipyridine Complex | Assignment | Reference |

| ν(C=N) | 1596 | Shifted to lower wavenumber | Pyridine ring stretch | researchgate.net |

| ν(C=C) | 1434-1476 | Shifted to lower wavenumber | Pyridine ring stretch | researchgate.net |

| ν(C-H) | 735-766 | Shifted to lower wavenumber | C-H bending | researchgate.net |

| ν(Sm-N) | - | 423 | Metal-ligand stretch | researchgate.net |

| ν(O-H) | - | 3000-3356 | Water of hydration | researchgate.net |

This table illustrates typical shifts observed in FT-IR spectra upon complexation, using a samarium-bipyridine complex as an example.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in the this compound ligand and how it changes upon coordination to a metal.

In the ¹H NMR spectra of zinc(II) complexes with dimethyl 2,2'-bipyridine-4,5-dicarboxylate, the signals for the bipyridine protons shift downfield upon coordination to the zinc ion. mdpi.com This deshielding effect is a clear indication of the ligand's involvement in the complex. The chemical shifts of the methyl protons can also provide valuable structural information.

For paramagnetic complexes, NMR can still be a powerful technique, although the spectra are often broader and show large isotropic shifts. Studies on nickel(II) and cobalt(II) complexes with methyl-substituted bipyridines have shown that the proton chemical shifts are sensitive to the metal ion and the position of the methyl substituents. cdnsciencepub.com The assignments of the resonances in these paramagnetic complexes are often made based on line widths and the effects of methyl substitution. cdnsciencepub.com

High-resolution ¹H NMR spectra of ruthenium(II) complexes with dialkyl-substituted bipyridines have been analyzed in detail, using 2D NMR techniques to aid in the assignment of the complex spectra. researchgate.net These studies reveal how complexation and solvent effects influence the chemical shifts of the bipyridine protons.

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for a Bipyridine Ligand and its Complex

| Proton | Free Ligand (dimethyl 2,2'-bipyridine-4,5-dicarboxylate) | [Zn(py-2py)Cl₂] Complex | Δδ (ppm) | Reference |

| H-6 | 8.78 | 9.05 | +0.27 | mdpi.com |

| H-3 | 8.06 | 8.29 | +0.23 | mdpi.com |

| -COOCH₃ | Not Specified | 3.91 | - | mdpi.com |

This table shows the downfield shift of bipyridine proton signals upon coordination in a zinc(II) complex.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. For complexes of this compound, this technique is used to study metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π→π*) transitions.

In many transition metal complexes with bipyridine-type ligands, the MLCT bands are a prominent feature in the visible region of the spectrum. These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of the MLCT band is sensitive to the nature of the metal, the ligand, and the solvent. For instance, in tungsten(IV) complexes with dimethyl-bipyridine ligands, the introduction of electron-donating methyl groups increases the energy of the MLCT band compared to the unsubstituted bipyridine complex. mdpi.com

Intra-ligand π→π* transitions are typically observed in the UV region and are characteristic of the bipyridine ligand itself. Upon complexation, these bands may show a slight red shift (bathochromic shift). nih.gov Studies on various transition metal complexes with 4,4'-dimethyl-2,2'-bipyridine have shown MLCT absorption bands in the range of 301-306 nm. nih.gov

The UV-Vis spectra of ruthenium(II) carbonyl complexes with 4,4'-dimethyl-2,2'-bipyridine exhibit bands in the UV region and a shoulder around 350 nm, which shifts to higher wavelengths with more electron-withdrawing groups on the bipyridine ligand. hzdr.de This demonstrates how substituents on the ligand can be used to tune the electronic properties of the complex.

Table 4: UV-Visible Absorption Data for Representative Dimethyl-Bipyridine Complexes

| Complex | Solvent | λ_max (nm) | Assignment | Reference |

| [Co(dmbpy)₂(dca)₂]·CH₃OH | Not Specified | 301-306 | MLCT | nih.gov |

| [Ni(dmbpy)₂(dca)₂]·CH₃OH | Not Specified | 301-306 | MLCT | nih.gov |

| [Zn(dmbpy)₂(dca)₂] | Not Specified | 301-306 | MLCT | nih.gov |

| [Ru(CO)₂(4,4'-dmbpy)Cl₂] | Acetonitrile | ~350 (shoulder) | MLCT/LLCT | hzdr.de |

| (PPh₄)₂[W(CN)₆(4,4'-Mebpy)] | Various | Solvent Dependent | MLCT | mdpi.com |

This table provides examples of absorption maxima and their assignments for different dimethyl-bipyridine complexes.

Electronic and Photophysical Properties of 2 ,6 Dimethyl 3,4 Bipyridine Complexes

Metal-to-Ligand Charge Transfer (MLCT) and Intraligand (IL) Transitions

The absorption spectra of metal complexes containing bipyridine ligands are typically characterized by intense bands in the UV-visible region. These bands arise from two main types of electronic transitions: metal-to-ligand charge transfer (MLCT) and intraligand (IL) transitions. libretexts.orgfrontiersin.org

MLCT transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. libretexts.org In ruthenium complexes, for instance, these transitions are responsible for the broad absorption bands in the visible region. researchgate.net The energy of the MLCT transition is sensitive to the nature of the metal, the ligand, and the solvent. dtu.dk For example, in a series of ruthenium(II) complexes with alkyl-substituted bipyridine ligands, intense MLCT bands were observed between 445-460 nm. nih.gov The presence of electron-donating groups, such as the methyl groups in 2',6'-Dimethyl-3,4'-bipyridine, can raise the energy of the metal d-orbitals, potentially affecting the MLCT energy. Conversely, electron-withdrawing groups on the bipyridine ligand can lower the energy of the π* orbitals, leading to a red-shift in the MLCT absorption. sciencepublishinggroup.comnih.gov

Intraligand (IL) transitions are π→π* transitions localized on the bipyridine ligand itself. frontiersin.orgnih.gov These transitions typically occur at higher energies (in the UV region) compared to MLCT transitions. nih.gov However, in some cases, particularly with extended π-conjugated systems on the bipyridine ligand, the IL transitions can be red-shifted and may overlap with MLCT bands. cmu.eduacs.org The similarity between the absorption spectra of a metal complex and the free ligand can suggest that the observed bands are dominated by IL transitions. cmu.edu In some systems, there can be significant mixing between the lowest IL π→π* and MLCT transitions. cmu.edu

Luminescence and Emission Quantum Yield Studies

The luminescence of metal complexes containing bipyridine ligands, such as this compound, is a key property for their application in light-emitting devices and as photoluminescent probes. This emission typically originates from the lowest energy excited state, which can be of a triplet MLCT (³MLCT) or triplet IL (³IL) character. escholarship.org

The emission properties, including the emission wavelength, quantum yield (Φ), and lifetime (τ), are highly dependent on the structure of the complex and its environment. For instance, the introduction of methyl groups on the bipyridine ligand can have a significant impact. While methyl substitution at the 4,4'-positions of 2,2'-bipyridine (B1663995) has been shown to enhance photoluminescence quantum yields in some Ir(III) complexes, substitution at the 3,3'-positions in Ru(II) complexes led to a decrease in emission quantum yields compared to the parent bipyridyl complexes. oup.com Similarly, a study on an Ir(III) complex with 4,4'-bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine reported a relatively low quantum yield of 5% in acetonitrile, which was significantly lower than a reference complex with phenyl substituents instead of fluorophenyl groups. mdpi.com

The solvent can also play a crucial role. The same Ir(III) complex exhibited a higher quantum yield of 19% in dichloromethane, highlighting the solvent-dependent nature of the emission. mdpi.com The emission from these complexes is often broad and unstructured, which is characteristic of emission from ³MLCT or mixed ³MLCT/³LLCT (ligand-to-ligand charge transfer) excited states. mdpi.com

It is important to note that not all complexes are emissive. For example, Ru(II) complexes with methyl groups at the 6,6'-positions of bipyridine showed no emission due to the activation of a photodissociative pathway. nih.gov Similarly, many Cu(II) bipyridine complexes are non-emissive. researchgate.net In contrast, some lanthanide complexes with 4,4'-bipyridine (B149096) have shown high quantum yields, with a terbium complex reaching 86%. researchgate.net

| Complex | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|

| [Ir(ppy)₂(4,4'-bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine)]PF₆ | 562 | 0.05 | Acetonitrile | mdpi.com |

| [Ir(ppy)₂(4,4'-bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine)]PF₆ | 562 | 0.19 | Dichloromethane | mdpi.com |

| [Cu(bis(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine))]+ | Not specified | 2.7 x 10⁻⁴ | Dichloromethane | researchgate.net |

| [Mo(L³)₃] (L³ = a specific arylisocyanide ligand) | 720 | 0.015 | Toluene | acs.org |

| Terbium complex with 4,4'-bipyridine | Not specified | 0.86 | Not specified | researchgate.net |

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Functionalized Derivatives

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity, linked by an intramolecular hydrogen bond. rsc.org Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change, leading to the transfer of a proton and the formation of a tautomeric species in the excited state. This process often results in a large Stokes shift, meaning a significant difference in wavelength between the absorption and emission maxima.

Derivatives of this compound, particularly those functionalized with hydroxyl groups, have been shown to exhibit ESIPT. For example, functionalized 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine dyes exhibit fluorescence from the relaxed excited state formed by ESIPT. nih.govresearchgate.net These dyes can show dual emission from both the initial "dienol" form and the proton-transferred "diketo" form. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanism of ESIPT in these bipyridine derivatives. nih.gov These studies suggest that the nature of the substituents on the bipyridine core can influence the ESIPT process. For instance, the electron-accepting ability of substituents at the 4-position of 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine can affect the spectral properties of the ESIPT emission. nih.gov

In some cases, the efficiency of the ESIPT process can be influenced by the excitation wavelength. Inefficiency in the ESIPT process can lead to luminescence from the initial, non-proton-transferred excited state. nih.gov Furthermore, the presence of other chromophores within the molecule can compete with the ESIPT process. For example, in a hybrid molecule containing both a dihydroxy-bipyridine unit and a BODIPY (boron-dipyrromethene) fluorophore, energy transfer from the bipyridine to the BODIPY can occur, leading to emission solely from the BODIPY subunit and preventing ESIPT. nih.govresearchgate.net

Photochemical Pathways and Excited-State Dynamics

One significant pathway, particularly for complexes with steric hindrance near the metal center, is a photodissociative pathway . nih.gov For instance, ruthenium(II) complexes with methyl groups ortho to the coordinating nitrogen atoms (as in 6,6'-dimethyl-2,2'-bipyridine) are susceptible to light-induced ligand loss. nih.gov This occurs because the initial ³MLCT excited state can populate a thermally accessible, formally antibonding metal-centered (³MC) state. Relaxation from this ³MC state leads to ligand dissociation, providing a non-radiative decay pathway that can quench luminescence. nih.gov

Another deactivation route is through electron transfer reactions . The MLCT excited state of many ruthenium(II) polypyridyl complexes makes them both strong oxidizing and reducing agents, enabling them to participate in photoinduced electron transfer processes. nih.gov

The dynamics of these excited states occur on ultrafast timescales. Transient absorption spectroscopy is a powerful technique to probe these dynamics. For example, studies on ruthenium(II) complexes have revealed complex excited-state evolution, including solvent reorganization and the formation of thermalized excited states on the picosecond timescale. semanticscholar.org In some iron(II) bipyridine complexes, the MLCT excited state has been observed to decay in under 100 femtoseconds, forming a quasi-stable metal-centered excited state. dtu.dk

Furthermore, photoisomerization can be a competing photochemical pathway. In certain ruthenium(II) complexes with sulfoxide (B87167) ligands, wavelength-dependent photoisomerization has been observed, indicating that the excited-state dynamics can be directed along different reaction coordinates to form distinct products. semanticscholar.org

The specific photochemical pathway that dominates depends on the interplay of several factors, including the metal center, the ligand structure (steric and electronic effects), the solvent, and the excitation wavelength. Understanding these pathways is crucial for designing photostable luminescent materials or, conversely, for creating photoactive compounds that undergo specific light-induced reactions.

Electrochemical Behavior and Redox Processes of 2 ,6 Dimethyl 3,4 Bipyridine and Its Complexes

Cyclic Voltammetry Studies for Redox Potentials and Ligand-Based Reductions

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of 2',6'-dimethyl-3,4'-bipyridine and its coordination complexes. This method provides critical information on both metal-centered and ligand-centered electron transfer processes. iieta.org In transition metal complexes, CV scans typically reveal one or more reversible or quasi-reversible redox events corresponding to the oxidation or reduction of the metal center and the sequential reduction of the bipyridine ligands. iieta.orgnih.govanalis.com.my

For many bipyridine complexes, the initial reduction processes are localized on the ligand. nih.gov The electron is added to the lowest unoccupied molecular orbital (LUMO) of the bipyridine ligand, forming a radical anion. nih.gov This is a common feature in the electrochemistry of complexes with redox-active ligands, where the ligand is considered "non-innocent" and actively participates in the redox chemistry. acs.orgrsc.org Subsequent reductions can lead to the formation of dianionic ligand species or involve the metal center, depending on the specific complex and solvent system. utexas.edu

The redox potentials of these processes are sensitive to the ligand's structure. For instance, studies on tungsten complexes with dimethyl-substituted 2,2'-bipyridine (B1663995) ligands have shown that the introduction of methyl groups leads to lower (more negative) redox potentials compared to the unsubstituted bipyridine analogue. nih.gov This is attributed to the electron-donating nature of the methyl groups.

| Complex | Redox Couple | E1/2 (V vs. reference) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| (PPh4)2[W(CN)6(4,4'-Me2bpy)] | WIV/WV | 0.179 V vs. SHE | Acetonitrile / Bu4NPF6 | nih.gov |

| (PPh4)2[W(CN)6(5,5'-Me2bpy)] | WIV/WV | 0.215 V vs. SHE | Acetonitrile / Bu4NPF6 | nih.gov |

| Co(4,4'-Me2bpy)32 | CoIII/CoII | 0.21 V vs. Fc/Fc+ | Acetonitrile | nih.gov |

| Co(4,4'-Me2bpy)32 | CoII/CoI | -1.16 V vs. Fc/Fc+ | Acetonitrile | nih.gov |

| Co(4,4'-Me2bpy)32 | [L]0/[L]•- | -1.89 V vs. Fc/Fc+ | Acetonitrile | nih.gov |

Tuning Redox Properties through Substituent Effects and Coordination Environment

The redox properties of complexes containing the this compound ligand can be finely tuned by modifying both the ligand structure and the metal's coordination environment. The two methyl groups on the bipyridine frame act as electron-donating substituents. This electronic effect increases the electron density on the pyridine (B92270) rings, which in turn raises the energy of the ligand's π* orbitals. Consequently, more energy (a more negative potential) is required to add an electron to the ligand, shifting the ligand-based reduction potentials to more negative values compared to an unsubstituted bipyridine ligand. nih.gov

This principle allows for the rational design of complexes with specific electrochemical characteristics. By varying the number and position of such substituents, the redox potentials can be systematically adjusted.

| Ligand | Substituent Effect | Expected Shift in Ered (L0/L•-) | Rationale |

|---|---|---|---|

| 2,2'-Bipyridine | Reference (unsubstituted) | Baseline | Standard π-accepting ligand. |

| This compound | Electron-donating (-CH3) | Negative shift | Methyl groups increase electron density on the π system, raising the LUMO energy and making reduction more difficult. nih.gov |

| 4,4'-Dinitro-2,2'-bipyridine | Electron-withdrawing (-NO2) | Positive shift | Nitro groups decrease electron density, lowering the LUMO energy and making reduction easier. |

Formation and Electrochemistry of Bipyridinium Salts

Bipyridinium salts, often referred to as viologens, are formed by the quaternization of one or both nitrogen atoms of the bipyridine core through N-alkylation. nih.gov For this compound, this reaction would typically involve treatment with an alkylating agent, such as an alkyl halide or sultone, to yield the corresponding mono- or di-quaternized salt. nih.gov

These salts are known for their rich electrochemistry and electrochromic properties. researchgate.net The electrochemical behavior of bipyridinium salts is characterized by reversible, multi-step reduction processes. nih.gov In a typical cyclic voltammogram, a dicationic bipyridinium salt (BPY²⁺) undergoes a one-electron reduction to form a stable, often colored, radical cation (BPY•⁺). A second one-electron reduction at a more negative potential yields the neutral species (BPY⁰).

The electrochemical properties, including the specific redox potentials and the reversibility of the electron transfer steps, are influenced by several factors:

Parent Bipyridine Structure : The isomeric structure of the bipyridine core (e.g., 2,2' vs. 3,3' vs. 4,4') affects the stability of the reduced species and the reversibility of the redox processes. nih.gov

Number of Quaternized Nitrogens : Mono-quaternized salts will exhibit different redox behavior compared to their di-quaternized counterparts. nih.gov

N-substituents : The nature of the alkyl groups attached to the nitrogen atoms can influence solubility and redox potentials.

Solvent and Electrolyte : The medium in which the electrochemical measurements are performed can impact the stability of the redox species and the observed potentials. nih.gov

| Step | Electrochemical Process | Description | Typical Appearance of Radical Cation |

|---|---|---|---|

| 1 | BPY2+ + e- ⇌ BPY•+ | First one-electron reduction to form a stable radical cation. This step is typically reversible. nih.gov | Colored (e.g., blue, green, purple) |

| 2 | BPY•+ + e- ⇌ BPY0 | Second one-electron reduction to form the neutral species. nih.gov | May be colored or colorless |

Theoretical and Computational Investigations on 2 ,6 Dimethyl 3,4 Bipyridine Systems

Density Functional Theory (DFT) for Ground and Excited State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For 2',6'-Dimethyl-3,4'-bipyridine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms in both the ground state (lowest energy state) and various excited states.

This analysis would typically involve:

Geometry Optimization: Using a selected functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), cc-pVTZ), the molecular geometry is optimized to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and the dihedral angle between the two pyridine (B92270) rings would be calculated.

Excited State Geometries: Upon absorption of energy, the molecule can enter an excited state. DFT methods can be used to model the geometric relaxation that occurs in these states, which is crucial for understanding the molecule's photophysical properties.

A data table summarizing these findings would typically look like this:

| Parameter | Ground State (S₀) | First Triplet State (T₁) |

| C3-C4' Bond Length (Å) | Data not available | Data not available |

| Pyridine Ring Dihedral (°) | Data not available | Data not available |

| Total Energy (Hartree) | Data not available | Data not available |

No specific computational data for this compound has been found in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard extension of DFT for studying excited states and simulating electronic spectra. For this compound, TD-DFT would be used to predict its absorption and emission spectra.

Key aspects of this investigation would include:

Vertical Excitation Energies: Calculation of the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. These energies correspond to the absorption peaks in a UV-Vis spectrum.

Oscillator Strengths: Calculation of the probability of a given electronic transition, which relates to the intensity of the absorption peaks.

Nature of Transitions: Analysis of the molecular orbitals involved (e.g., HOMO, LUMO) to characterize the electronic transitions, such as π→π* or n→π* transitions.

The results would be presented in a table similar to this:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Data not available | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available | Data not available |

No specific TD-DFT calculations for the spectroscopic properties of this compound have been identified in the available literature.

Computational Modeling of Reaction Mechanisms and Intermediates

Computational modeling, often using DFT, is a vital tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis (e.g., via cross-coupling reactions) or its subsequent reactivity.

This analysis would entail:

Mapping Potential Energy Surfaces: Calculating the energy of the system as the reactants transform into products.

Identifying Transition States: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Characterizing Intermediates: Determining the structure and stability of any short-lived molecules formed during the reaction.

Specific computational studies on the reaction mechanisms and intermediates involving this compound are not documented in the searched scientific papers.

Structure-Property Relationship Analysis from Quantum Chemical Calculations

This section would connect the calculated electronic and geometric features of this compound to its macroscopic properties. Quantum chemical calculations provide descriptors that help in understanding and predicting the molecule's behavior.

Key relationships to explore would be:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic transition energy.

Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

A summary table for this section would be:

| Quantum Chemical Property | Calculated Value | Implication |

| HOMO Energy (eV) | Data not available | Relates to ionization potential, electron-donating ability |

| LUMO Energy (eV) | Data not available | Relates to electron affinity, electron-accepting ability |

| HOMO-LUMO Gap (eV) | Data not available | Indicates chemical reactivity and kinetic stability |

| Dipole Moment (Debye) | Data not available | Measures overall polarity of the molecule |

A detailed structure-property relationship analysis based on quantum chemical calculations for this compound could not be performed due to the absence of the necessary computational data.

Applications in Advanced Chemical Research

Catalysis and Electrocatalysis

The bipyridine scaffold is a cornerstone in the design of catalysts, and the strategic placement of methyl groups in 2',6'-Dimethyl-3,4'-bipyridine allows for the fine-tuning of catalytic activity and selectivity. These methyl groups can influence the electronic properties of the metal center through inductive effects and modify the steric environment around the active site.

The electrochemical and photochemical reduction of carbon dioxide (CO2) is a critical area of research aimed at converting this greenhouse gas into valuable chemical feedstocks. Transition metal complexes featuring bipyridine ligands are among the most studied molecular catalysts for this transformation. The substitution on the bipyridine ligand plays a crucial role in determining the efficiency, selectivity, and mechanism of the CO2 reduction process.

While direct studies on this compound for CO2 reduction are not extensively documented, research on related dimethyl-substituted bipyridine complexes provides significant insights. For instance, in ruthenium-based catalysts of the type trans(Cl)-[Ru(X,X′-dimethyl-2,2′-bipyridine)(CO)2Cl2], the position of the methyl groups significantly affects the catalytic properties. nih.gov Methyl groups, being electron-donating, can increase the electron density on the metal center, which can facilitate the initial reduction of the complex, a key step in the catalytic cycle.

In manganese-based catalysts, such as fac-Mn(L)(CO)3Br where L is a bipyridine derivative, methyl substituents on the ligand have been shown to influence the catalytic performance. mdpi.com The presence of methyl groups can lead to more negative reduction potentials of the complex. acs.org Furthermore, the steric bulk introduced by methyl groups, particularly at the 6 and 6' positions in 2,2'-bipyridine (B1663995) systems, can prevent catalyst dimerization, a common deactivation pathway for manganese catalysts, thereby enhancing catalytic stability and efficiency. escholarship.org It is plausible that the 2',6'-dimethyl substitution pattern in 3,4'-bipyridine (B8713429) could similarly influence the catalytic behavior of corresponding metal complexes, potentially enhancing their activity and stability for CO2 reduction.

Table 1: Influence of Methyl Substitution on Bipyridine Ligands in CO2 Reduction Catalysis

| Catalyst Type | Bipyridine Ligand | Observed Effect of Methyl Groups |

| Ruthenium Dicarbonyl Dichloride | Dimethyl-2,2'-bipyridine | Affects electrochemical properties and catalytic activity. nih.gov |

| Manganese Tricarbonyl Bromide | 4,4'-Dimethyl-2,2'-bipyridine (B75555) | Leads to selective CO production with a high turnover number. mdpi.com |

| Rhenium Tricarbonyl Chloride | Substituted 2,2'-bipyridines | Influences electrocatalytic efficiency. mdpi.com |

Transition metal complexes with bipyridine ligands are also effective catalysts for a range of oxidative transformations, including the cleavage of alkenes and the oxidation of phenols. The electronic and steric properties of the bipyridine ligand are critical in tuning the redox potential of the metal center and controlling the access of substrates to the active site.

For example, nickel complexes with bipyridine ligands have been investigated for their role in oxidative addition reactions, a key step in many catalytic cycles. ucla.edu The electronic nature of the substituents on the bipyridine ring can modulate the reactivity of the nickel center. In the context of palladium-catalyzed aerobic dehydrogenation of cyclohexanones to phenols, unconventional pyridine-based ligands have been shown to be highly effective. benthamdirect.com

While specific applications of this compound in oxidative catalysis are not well-documented, its structural features suggest potential utility. The electron-donating methyl groups would be expected to make the coordinated metal center more electron-rich, which could enhance its reactivity in certain oxidative processes. Conversely, the steric hindrance provided by the 2'- and 6'-methyl groups could be exploited to achieve selectivity in reactions involving bulky substrates. For instance, in reactions such as the copper-catalyzed oxidative cleavage of electron-rich olefins, the ligand environment is crucial for the reaction to proceed efficiently under mild conditions. acs.org

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral bipyridine ligands have been extensively developed for use in asymmetric catalysis, where they can induce stereoselectivity in a wide array of chemical transformations. nih.govrsc.org

This compound, in its parent form, is an achiral molecule. However, it can serve as a scaffold for the design of chiral ligands. Chirality can be introduced by several means:

Atropisomerism: By introducing bulky substituents at positions adjacent to the inter-ring bond, rotation around this bond can be restricted, leading to stable, separable enantiomers (atropisomers).

Chiral Substituents: Attaching chiral moieties to the bipyridine core is a common strategy to create a chiral environment around the metal center.

For instance, chiral 3,3′-disubstituted 2,2′-bipyridine derivatives have been synthesized and successfully applied in asymmetric catalysis. chemrxiv.org A notable example is the efficient synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand, which, when complexed with iron(II), catalyzed asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions with good enantioselectivity. chemrxiv.org This highlights how methyl groups in proximity to the pyridine (B92270) rings can play a role in creating a specific chiral pocket. Although the substitution pattern is different, it demonstrates the principle that methyl groups can be integral to the design of effective chiral bipyridine ligands. The development of chiral derivatives of 3,4'-bipyridines, including those with methyl substitutions, represents a promising avenue for new asymmetric catalysts. researchgate.netnih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Bipyridine-based ligands are fundamental building blocks in this field due to their well-defined coordination geometry and their ability to participate in various non-covalent interactions.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. Bipyridine-based linkers are frequently used in the synthesis of MOFs due to their ability to bridge metal centers. acs.orgmdpi.comnih.gov The geometry and functionalization of the bipyridine linker are critical in determining the topology, porosity, and functional properties of the resulting MOF.

While there are no specific reports on MOFs constructed from this compound, studies on related systems offer valuable insights. For example, the use of dimethyl-substituted 2,2'-bipyridyl derivatives in the synthesis of manganese(II) MOFs has been shown to influence the final structure. mdpi.com The methyl groups can introduce steric constraints that hinder dense packing, potentially leading to increased pore volumes. mdpi.com The 3,4'-connectivity of the pyridine rings in this compound would likely lead to different network topologies compared to the more common 4,4'-bipyridine (B149096) linkers, which typically form linear connections. The angled nature of the 3,4'-bipyridine unit could give rise to more complex and potentially interpenetrated frameworks. Furthermore, pendant pyridine groups on linker molecules have been shown to act as "built-in" pillaring units, leading to the formation of 3D MOFs. chemrxiv.org

Beyond the formation of crystalline MOFs, bipyridine derivatives are instrumental in the self-assembly of discrete supramolecular structures through a combination of coordination bonds and non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgmdpi.comrsc.orgacs.org

Molecular Recognition and Host-Guest Systems

Currently, there is no specific research available in peer-reviewed literature detailing the application of this compound in the fields of molecular recognition or host-guest chemistry.

Advanced Materials Development

The development of advanced materials often relies on the unique electronic and structural properties of organic ligands when coordinated to metal centers. Bipyridines are foundational in this regard, though specific research into this compound remains focused on particular areas.

Electrochromic Materials

There is no available scientific literature that investigates the use of this compound or its derivatives in the formulation or study of electrochromic materials.

Spin-Crossover Systems

There is no available scientific literature that investigates the use of this compound as a ligand in spin-crossover (SCO) complexes.

Luminescent and Optoelectronic Materials

The field of luminescent and optoelectronic materials, particularly for applications like Organic Light-Emitting Diodes (OLEDs), represents the most promising area for the application of substituted bipyridines. Research into a closely related structural isomer provides significant insight into the potential of this compound in this domain.

A study on an iridium(III) complex incorporating the C,N-chelating ligand 2,6-dimethyl-3-(pyridin-2-yl)pyridin-4-yl , an isomer of the subject compound, has demonstrated its significant potential as an emitter material. The synthesized complex, bis2,6-dimethyl-3-(pyridin-2-yl-κN)pyridin-4-yl-κC⁴iridium(III), exhibits a distorted octahedral coordination geometry. nih.gov Crucially, this complex shows bright bluish-green emission in solution at room temperature and possesses good quantum efficiency. nih.gov

The arrangement of the ligands is in a cis-C,C' and trans-N,N' fashion, a common feature in such luminescent iridium complexes. nih.gov The photophysical properties are directly linked to this structure. The methyl groups, analogous to those in this compound, can influence the electronic properties and steric hindrance around the metal center, which in turn tunes the emission wavelength and quantum efficiency. The planarity between the two pyridine rings within the bipyridine ligand is crucial for effective π-conjugation, which impacts the energy levels of the molecular orbitals involved in the luminescence. nih.gov In the studied isomeric complex, the dihedral angles between the pyridine rings of the chelating ligand are relatively small, indicating good conjugation. nih.gov

These findings strongly suggest that this compound could serve as a valuable C,N-chelating ligand for creating similarly efficient phosphorescent emitters. The precise positioning of the methyl groups and the nitrogen atoms in the 3,4'-bipyridine core would be expected to modulate the metal-to-ligand charge transfer (MLCT) character of the excited state, thereby tuning the color and efficiency of the resulting material for optoelectronic applications.

| Property | Observation | Reference |

|---|---|---|

| Compound | bis2,6-dimethyl-3-(pyridin-2-yl)pyridin-4-yliridium(III) | nih.gov |

| Emission Color | Bluish-Green | nih.gov |

| Quantum Efficiency | Reported as "good" in solution at room temperature | nih.gov |

| Coordination Geometry | Distorted Octahedral | nih.gov |

| Ligand Arrangement | cis-C,C' and trans-N,N' | nih.gov |

| Ligand Dihedral Angle (Ring 1) | 12.49 (19)° | nih.gov |

| Ligand Dihedral Angle (Ring 2) | 4.82 (12)° | nih.gov |

Conclusion and Future Research Perspectives

Summary of Key Findings on 2',6'-Dimethyl-3,4'-bipyridine and its Analogues

A detailed summary of key research findings specifically for this compound is challenging to compile due to the limited available data. However, by examining research on analogous dimethylbipyridine structures, we can infer potential characteristics and areas of interest.

Research on related dimethylbipyridine isomers has primarily focused on their synthesis and application as ligands in transition metal complexes. Synthetic routes to bipyridine derivatives often involve cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, though these methods can face challenges with yield and purity. nih.gov A significant issue in the synthesis of bipyridines is the strong coordination of the product to the metal catalyst, which can lead to decreased catalytic activity. nih.gov

The position of the methyl groups on the pyridine (B92270) rings significantly influences the steric and electronic properties of the ligand, which in turn affects the geometry and reactivity of its metal complexes. For instance, methyl groups in the 6 and 6' positions, adjacent to the nitrogen atoms, can create significant steric hindrance, influencing the coordination environment around a metal center. This steric bulk can be advantageous in certain catalytic applications by promoting specific reaction pathways or enhancing catalyst stability.

Analogues such as 4,4'-dimethyl-2,2'-bipyridine (B75555) and 5,5'-dimethyl-2,2'-bipyridine have been incorporated into tungsten-cyanido complexes, where the electron-donating methyl groups were found to influence the energy of the metal-to-ligand charge transfer (MLCT) bands and the redox properties of the complexes. mdpi.com Other dimethylbipyridine isomers have been utilized in the development of copper-based photoredox catalysts, demonstrating their utility in organic synthesis. acs.org

Challenges and Opportunities in Dimethylbipyridine Chemistry

The field of dimethylbipyridine chemistry, while mature in some aspects, continues to present both challenges and opportunities, many of which can be extrapolated to the understudied this compound.

Challenges:

Synthesis: A primary challenge remains the efficient and selective synthesis of asymmetrically substituted bipyridines. nih.gov Achieving high yields and minimizing side products can be difficult, often requiring multi-step procedures and careful optimization of reaction conditions. The functionalization of pre-formed dimethylbipyridine scaffolds also presents regioselectivity challenges. nih.gov

Steric Hindrance: While steric bulk can be beneficial, it can also present challenges in the synthesis of the ligand itself and in the formation of certain metal complexes. Overcoming the steric hindrance of the methyl groups to achieve desired coordination geometries is a key consideration.

Opportunities:

Ligand Design: The steric and electronic properties of dimethylbipyridines can be fine-tuned by the placement of the methyl groups. This offers significant opportunities for the rational design of ligands with tailored properties for specific applications in catalysis and materials science. nih.gov

Catalysis: Dimethylbipyridine ligands are valuable in a wide range of catalytic reactions. Their complexes with transition metals have shown activity in photoredox catalysis, CO2 reduction, and various cross-coupling reactions. acs.orgoup.comacs.org The specific substitution pattern of this compound could offer unique reactivity or selectivity in these areas.

Materials Science: Bipyridine-based ligands are fundamental building blocks for supramolecular assemblies, coordination polymers, and functional materials with interesting photophysical and electronic properties. acs.org There is an opportunity to explore the incorporation of this compound into such materials to modulate their structure and function.

Potential Avenues for Future Research and Development

The significant knowledge gap concerning this compound presents a fertile ground for future research. The following avenues represent key areas for investigation:

Fundamental Synthesis and Characterization: The most immediate need is the development of a robust and efficient synthetic route to this compound. A thorough characterization of its fundamental physicochemical properties, including its electronic and steric profile, is essential for any future applications.

Coordination Chemistry: A systematic investigation of the coordination chemistry of this compound with a range of transition metals would be highly valuable. This would involve the synthesis and structural characterization of its metal complexes to understand its binding modes and the influence of the methyl groups on coordination geometry.

Exploration of Catalytic Applications: Once its coordination complexes are established, their catalytic activity should be explored in areas where other dimethylbipyridines have shown promise. This includes, but is not limited to, photoredox catalysis, C-H activation, and polymerization reactions. oup.comacs.org

Development of Functional Materials: Future work could focus on incorporating this compound into functional materials such as metal-organic frameworks (MOFs), coordination polymers, and luminescent materials. acs.org Its unique substitution pattern may lead to materials with novel topologies and properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.